(S)-2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an aminoethanol side chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a chiral amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are also employed to achieve the desired stereochemistry and scale-up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-(4-methylpyridin-2-yl)acetaldehyde or 2-(4-methylpyridin-2-yl)acetic acid.
Reduction: 2-(4-methylpiperidin-2-yl)ethan-1-ol.
Substitution: N-acyl derivatives of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol.
Scientific Research Applications
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(4-methylphenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.
(2S)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol: Similar structure with a chlorine substituent at the 4-position of the pyridine ring.
Uniqueness
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-8(4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
LLWWTPOXTYBULU-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=NC=C1)C(CO)N |
Origin of Product |
United States |
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